An In-depth Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: Chemical Properties and Structure
An In-depth Technical Guide to 5-Iodo-2,3-dihydropyridazin-3-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-2,3-dihydropyridazin-3-one is a halogenated heterocyclic compound that serves as a valuable intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridazinone core with an iodine substituent, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of 5-Iodo-2,3-dihydropyridazin-3-one, supplemented with proposed experimental protocols and pathway diagrams to facilitate its use in research and development.
Chemical Structure and Properties
5-Iodo-2,3-dihydropyridazin-3-one, with the CAS number 825633-94-1, is an organic compound featuring a six-membered dihydropyridazinone ring iodinated at the 5-position.[1][2][3][4] The presence of the iodine atom offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups.[5]
General Properties
The compound typically appears as an off-white to pale yellow crystalline powder.[5] It is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the discovery and development of new pharmaceutical agents.[2]
Tabulated Physicochemical Data
Due to the limited availability of experimentally determined data in peer-reviewed literature, the following table includes both reported and predicted values to provide a comprehensive overview.
| Property | Value | Source |
| Molecular Formula | C₄H₃IN₂O | [1][2][3] |
| Molecular Weight | 221.98 g/mol | [1][2] |
| CAS Number | 825633-94-1 | [1][2][3][4] |
| Appearance | Off-white to pale yellow crystalline powder | [5] |
| Synonyms | 5-Iodo-2H-pyridazin-3-one, 5-Iodopyridazin-3(2H)-one | [4] |
| Predicted XlogP | -0.1 | [6] |
| Predicted Mass Spec Adducts | [M+H]⁺: 222.93630, [M+Na]⁺: 244.91824, [M-H]⁻: 220.92174 | [6] |
Proposed Synthesis Protocol
Proposed Synthesis: Halogen Exchange from 5-Chloro-2,3-dihydropyridazin-3-one
This proposed method is adapted from general procedures for the iodination of halopyridazines.
Materials:
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5-Chloro-2,3-dihydropyridazin-3-one
-
Sodium Iodide (NaI)
-
Hydriodic Acid (HI, 57% aqueous solution)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated Sodium Thiosulfate solution
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Saturated Sodium Chloride solution (brine)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 5-Chloro-2,3-dihydropyridazin-3-one in dimethylformamide (DMF), add an excess of sodium iodide.
-
Add a catalytic amount of hydriodic acid to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with dichloromethane.
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Wash the organic layer sequentially with saturated sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization or column chromatography to yield 5-Iodo-2,3-dihydropyridazin-3-one.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 5-Iodo-2,3-dihydropyridazin-3-one is dominated by the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, vinyl, and alkynyl groups at the 5-position of the pyridazinone ring, enabling the generation of diverse chemical libraries for drug discovery.
Role as a Kinase Inhibitor Scaffold
The pyridazinone core is a well-established scaffold in the design of kinase inhibitors.[7][8][9][10][11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyridazinone derivatives have been shown to target a variety of kinases, including p38 MAP kinase, C-Terminal Src Kinase (CSK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9]
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Conclusion
5-Iodo-2,3-dihydropyridazin-3-one is a strategically important building block for the synthesis of novel bioactive molecules. While detailed experimental data for this specific compound is sparse in the public domain, its structural features and the well-documented chemistry of the pyridazinone class provide a strong foundation for its application in drug discovery, particularly in the development of targeted kinase inhibitors. Further research into the synthesis, characterization, and biological evaluation of derivatives of 5-Iodo-2,3-dihydropyridazin-3-one is warranted to fully explore its therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pschemicals.com [pschemicals.com]
- 5. bgbchem.com [bgbchem.com]
- 6. PubChemLite - 5-iodo-2,3-dihydropyridazin-3-one (C4H3IN2O) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
